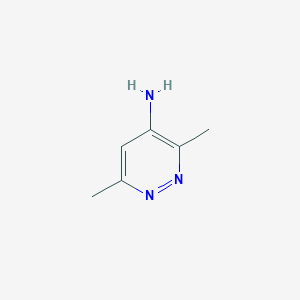

3,6-Dimethylpyridazin-4-amine

Description

Properties

IUPAC Name |

3,6-dimethylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLLDNULVPDUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291411 | |

| Record name | 3,6-dimethylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-36-5 | |

| Record name | NSC75282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dimethylpyridazin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,6-Dimethylpyridazin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, explore plausible synthetic pathways with detailed protocols, and discuss its relevance and potential applications within the landscape of modern drug development. This document is intended to serve as a valuable resource, grounded in scientific literature, for professionals engaged in chemical synthesis and pharmaceutical research.

Core Molecular Profile

3,6-Dimethylpyridazin-4-amine is a substituted pyridazine, a class of nitrogen-containing heterocycles known for its diverse pharmacological activities.[1] The core molecular and physical characteristics of this compound are fundamental to its application in synthesis and drug design.

Molecular Formula and Weight

The chemical identity of 3,6-Dimethylpyridazin-4-amine is defined by its molecular formula and corresponding molecular weight.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| CAS Number | 1073-36-5 | [2] |

Chemical Structure

The structural arrangement of atoms dictates the molecule's reactivity and its ability to interact with biological targets.

Caption: 2D structure of 3,6-Dimethylpyridazin-4-amine.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical and field-proven approach would involve a two-stage process: first, the synthesis of a suitable 4-substituted-3,6-dimethylpyridazine intermediate, followed by amination. A highly probable route starts from 3,6-dimethylpyridazin-4-ol (which exists in tautomeric equilibrium with 3,6-dimethyl-1H-pyridazin-4-one).

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Pyridazinamine Compounds and Their Targets

This guide provides an in-depth exploration of the therapeutic potential of pyridazinamine-based compounds, with a primary focus on their role as kinase inhibitors in oncology. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will delve into the core molecular targets, the rationale behind their selection, and the methodologies required to validate and advance these promising chemical entities.

I. The Pyridazinamine Scaffold: A Privileged Structure in Kinase Inhibition

The pyridazinamine core is a heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural geometry allow it to form key interactions within the ATP-binding pocket of various protein kinases. This has led to the development of numerous potent and selective kinase inhibitors, some of which have progressed to clinical use. The versatility of the pyridazinamine ring system allows for substitutions at multiple positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The primary mechanism of action for most pyridazinamine-based kinase inhibitors is ATP-competitive inhibition. By occupying the ATP-binding site, these compounds prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

II. Key Kinase Targets of Pyridazinamine Compounds in Oncology

Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyridazinamine derivatives have shown significant promise in inhibiting several key oncogenic kinases.

A. c-Met: A Driver of Tumor Growth and Metastasis

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involved in cell growth, migration, and invasion. Aberrant c-Met signaling is implicated in a wide range of human cancers, making it a critical target for cancer therapy.[1][2] Pyridazinone-containing compounds have been identified as potent inhibitors of c-Met.[3]

Activation of c-Met leads to the phosphorylation of downstream signaling molecules, including those in the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.

Caption: The HGF/c-Met signaling pathway and its inhibition.

B. VEGFR: A Key Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a primary mediator of angiogenesis, the formation of new blood vessels.[4] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a crucial target for anti-cancer therapies.[4] Pyridine and pyridazine derivatives have been successfully developed as VEGFR-2 inhibitors.[1][5][6]

Binding of VEGF to VEGFR-2 on endothelial cells initiates a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.

Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis.

C. FGFR: A Target in Cancers with Aberrant FGF Signaling

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a vital role in cell proliferation, differentiation, and migration.[7] Genetic alterations in FGFRs are found in various cancers, leading to constitutive activation of the receptor and uncontrolled cell growth.[7] Several pyridopyrimidine and related heterocyclic compounds have been developed as potent FGFR inhibitors.[8][9]

Ligand-induced dimerization and activation of FGFRs lead to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting tumorigenesis.

Caption: The FGF/FGFR signaling pathway in tumorigenesis.

III. Quantitative Analysis of Pyridazinamine-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative pyridazine and pyrimidine-based compounds against key oncogenic kinases.

| Compound Class | Target Kinase | Representative IC50 Values (nM) | Reference |

| Pyridine/Pyrimidine | c-Met | 2 - 80 | [2][10] |

| Pyridine | VEGFR-2 | 120 - 130 | [6] |

| Pyrazine/Pyrimidine | FGFR2/FGFR3 | 600 / 480 | [8] |

| Pyridazinone | VEGFR-2 | 92.2% inhibition at 10 µM | [5] |

| Pyrazolo[3,4-b]pyridine | c-Met | 4.27 - 7.95 | [11] |

IV. Experimental Protocols for Target Validation

A critical aspect of drug discovery is the rigorous validation of a compound's activity against its intended target. The following protocols outline standard methodologies for assessing the efficacy of pyridazinamine-based kinase inhibitors.

A typical workflow for evaluating a novel pyridazinamine compound involves initial in vitro kinase assays to determine its potency and selectivity, followed by cell-based assays to confirm its activity in a biological context.

Caption: A streamlined workflow for kinase inhibitor validation.

A. In Vitro Kinase Assays

These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

-

Reagent Preparation: Prepare assay buffer, kinase, fluorescein-labeled substrate, and ATP solution.

-

Reaction Setup: In a microplate, add the kinase, pyridazinamine compound (at various concentrations), and the fluorescein-labeled substrate.

-

Initiate Reaction: Add ATP to start the kinase reaction. Incubate for 1 hour at room temperature.[12]

-

Stop Reaction & Detection: Add a solution containing EDTA to stop the reaction and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[12]

-

Data Acquisition: Incubate for at least 30 minutes at room temperature and read the plate on a TR-FRET compatible plate reader.[12]

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal/donor signal) and determine the IC50 value of the compound.

-

Reagent Preparation: Prepare kinase, biotinylated substrate, ATP, and the pyridazinamine compound.

-

Kinase Reaction: In a microplate, combine the kinase, compound, biotinylated substrate, and ATP. Incubate to allow phosphorylation.

-

Detection: Add a mixture of streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads.

-

Incubation: Incubate the plate in the dark to allow for bead-analyte complex formation.

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Determine the IC50 value by plotting the AlphaLISA signal against the compound concentration.

B. Cell-Based Assays

These assays assess the effect of the compound on kinase activity and downstream signaling within a cellular environment.

-

Cell Culture and Treatment: Culture cancer cells known to have activated the target kinase. Treat the cells with the pyridazinamine compound at various concentrations for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate overnight at 4°C.[13]

-

Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pyridazinamine compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

V. Beyond Kinases: Other Therapeutic Targets

While kinases are the predominant targets, the pyridazine and related heterocyclic scaffolds have shown activity against other classes of therapeutic targets, highlighting their versatility.

-

Dihydrofolate Reductase (DHFR): Some pyridopyrimidine derivatives have been identified as inhibitors of DHFR, an enzyme crucial for DNA synthesis, suggesting their potential as anti-infective and anti-cancer agents.

-

Phosphodiesterases (PDEs): Pyridazinone-based molecules have been reported to inhibit PDEs, which are involved in cardiovascular and inflammatory signaling pathways.

-

Monoamine Oxidase (MAO): The approved drug Minaprine, containing a 3-aminopyridazine core, acts as an MAO inhibitor, indicating the potential of this scaffold in treating neurological disorders.[14]

VI. Conclusion and Future Directions

The pyridazinamine scaffold and its related heterocyclic structures represent a highly fruitful area for drug discovery, particularly in the realm of oncology. Their proven ability to potently and selectively inhibit a range of therapeutically relevant kinases has led to the development of several successful drugs. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to identify and validate novel pyridazinamine-based compounds.

Future research in this field will likely focus on:

-

Developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

-

Exploring novel pyridazinamine derivatives for activity against emerging and less-explored therapeutic targets.

-

Utilizing structure-based drug design and computational modeling to rationally design compounds with enhanced potency and drug-like properties.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Eurofins Discovery. (n.d.). Kinase Assays. Retrieved from [Link]

- Jung, M., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.

- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.

- Aghalari, Z., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. DARU Journal of Pharmaceutical Sciences.

- Saeed, A., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules.

- Li, D., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Hinterneder, J. (n.d.).

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Omega.

-

ResearchGate. (n.d.). IC50 values against c-Met kinase. Retrieved from [Link]

- Aghalari, Z., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. DARU Journal of Pharmaceutical Sciences.

-

ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Kinase selectivity profile of 10h. Retrieved from [Link]

- Wells, C., et al. (2021).

- Zhang, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules.

-

National Center for Biotechnology Information. (n.d.). Computational Insights into VEGFR1 Inhibitors: Redefining Cancer Treatment through Dual-Targeted Therapy. Retrieved from [Link]

- BenchChem. (2025).

- Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Archiv der Pharmazie.

-

Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Retrieved from [Link]

- PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.

-

ResearchGate. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. Retrieved from [Link]

- Wang, W., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules.

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer. Retrieved from [Link]

- Abouzid, K. M., et al. (2021).

-

Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Al-Issa, S. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- El-Naggar, M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie.

-

National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

-

BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

-

ChemRxiv. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

-

MDPI. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from [Link]

Sources

- 1. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 3,6-Dimethylpyridazin-4-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dimethylpyridazin-4-amine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

3,6-Dimethylpyridazin-4-amine is a heterocyclic organic compound belonging to the pyridazine class of molecules. Pyridazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, analgesic, and cardiovascular effects. The precise structural elucidation of such compounds is a critical first step in any research and development pipeline, ensuring the identity and purity of the molecule before further studies are undertaken.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,6-Dimethylpyridazin-4-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering not just the predicted data, but also the underlying principles, detailed experimental protocols for data acquisition, and a guide to interpretation.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3,6-Dimethylpyridazin-4-amine, with the systematic numbering used for NMR assignments, is presented below. The key structural features that will influence the spectroscopic data are the pyridazine ring, the two methyl groups, and the amine group.

Figure 1: Structure of 3,6-Dimethylpyridazin-4-amine with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.70 | Singlet | 1H | H-5 | The lone aromatic proton on the pyridazine ring. Its chemical shift is influenced by the electron-donating amine group and the ring nitrogens. |

| ~ 4.50 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| ~ 2.55 | Singlet | 3H | CH₃ at C-6 | Methyl group adjacent to a ring nitrogen. |

| ~ 2.30 | Singlet | 3H | CH₃ at C-3 | Methyl group adjacent to a ring nitrogen and ortho to the amine group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C-6 | Carbon bearing a methyl group and adjacent to a ring nitrogen. |

| ~ 155 | C-3 | Carbon bearing a methyl group and adjacent to a ring nitrogen. |

| ~ 150 | C-4 | Carbon attached to the electron-donating amine group, resulting in a downfield shift. |

| ~ 115 | C-5 | The only carbon in the ring bonded to a hydrogen. |

| ~ 22 | CH₃ at C-6 | Methyl carbon. |

| ~ 20 | CH₃ at C-3 | Methyl carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3,6-Dimethylpyridazin-4-amine.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 20 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum with the following typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more (as carbon is less sensitive)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Data Interpretation

The key to confirming the structure of 3,6-Dimethylpyridazin-4-amine from the NMR data is to match the observed signals with the predicted signals. The presence of a single aromatic proton, two distinct methyl singlets, and a broad amine signal in the ¹H NMR spectrum, along with four aromatic carbon signals and two aliphatic carbon signals in the ¹³C NMR spectrum, would provide strong evidence for the proposed structure.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak | C-H stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H stretch | Methyl (-CH₃) |

| 1650 - 1580 | Strong | C=C and C=N stretch | Pyridazine Ring |

| 1640 - 1560 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1470 - 1430 | Medium | C-H bend | Methyl (-CH₃) |

| 1300 - 1000 | Medium-Strong | C-N stretch | Aryl-Amine |

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation:

-

Place a small amount (1-2 mg) of solid 3,6-Dimethylpyridazin-4-amine directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum of %Transmittance vs. Wavenumber is ready for interpretation.

-

Data Interpretation

The IR spectrum should clearly show the presence of the primary amine group (N-H stretching and bending), the aromatic pyridazine ring (C=C and C=N stretching), and the methyl groups (C-H stretching and bending). The combination of these bands is characteristic of the 3,6-Dimethylpyridazin-4-amine structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): m/z = 123.0851 (calculated for C₆H₉N₃)

-

The molecular ion peak should be reasonably abundant.

-

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃): m/z = 108. This would be a very common fragmentation pathway.

-

Loss of HCN: m/z = 96. A common fragmentation for nitrogen-containing heterocyclic rings.

-

Loss of N₂: m/z = 95. Fragmentation of the pyridazine ring.

-

Figure 3: Predicted major fragmentation pathways for 3,6-Dimethylpyridazin-4-amine in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

Instrument Setup (GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A standard non-polar column (e.g., HP-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 230 °C.

-

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC-MS.

-

The GC will separate the compound from any impurities, and the MS will acquire spectra across the eluting peak.

-

-

Data Processing:

-

Extract the mass spectrum from the apex of the GC peak corresponding to the compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the observed m/z values with the predicted values.

-

Data Interpretation

The primary goal is to find the molecular ion peak at the calculated m/z of 123.0851 (for high-resolution MS) or 123 (for low-resolution MS). The presence of this peak, along with the predicted fragment ions, provides strong confirmation of the molecular weight and aspects of the structure of 3,6-Dimethylpyridazin-4-amine.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3,6-Dimethylpyridazin-4-amine. By combining the detailed information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can be highly confident in the identity and purity of their synthesized compound. This multi-technique approach is a cornerstone of modern chemical analysis and is essential for the advancement of research in fields such as medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 3,6-Dimethylpyridazin-4-amine in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3,6-dimethylpyridazin-4-amine in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of 3,6-Dimethylpyridazin-4-amine and Its Solubility

3,6-Dimethylpyridazin-4-amine is a heterocyclic amine with a pyridazine core, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The solubility of this compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. In the context of drug discovery and development, solubility profoundly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle in the development of new chemical entities, often necessitating higher doses to achieve therapeutic concentrations.[1] Furthermore, understanding the solubility in organic solvents is paramount for designing efficient synthesis, purification, and formulation processes.

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and discuss the interpretation and application of solubility data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. The overall polarity of an organic molecule is a balance of its non-polar and polar regions.

For 3,6-dimethylpyridazin-4-amine, the key structural features influencing its solubility are:

-

The Pyridazine Ring: A polar heterocyclic system containing two nitrogen atoms capable of hydrogen bonding.

-

The Amine Group (-NH2): A primary amine that is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

-

The Methyl Groups (-CH3): Two non-polar alkyl substituents that contribute to the lipophilicity of the molecule.

The interplay of these functional groups will dictate the compound's affinity for different organic solvents. Aliphatic amines generally exhibit good solubility in polar organic solvents.[4] Aromatic amines are typically more soluble in aromatic solvents, while aliphatic amines show greater solubility in aliphatic solvents.[5]

The solubility of amines can also be influenced by their basicity, allowing them to be dissolved in dilute acidic solutions through the formation of water-soluble salts.[4]

Experimental Determination of Solubility

A precise and reproducible method for determining solubility is crucial. The synthetic method, coupled with a laser monitoring observation technique, is a widely accepted approach for obtaining accurate solid-liquid equilibrium data.[6][7]

Materials and Equipment

-

3,6-Dimethylpyridazin-4-amine: Of high purity, characterized by techniques such as NMR, HPLC, and melting point analysis.

-

Organic Solvents: A range of analytical grade solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, toluene, and n-heptane).

-

Jacketed Glass Vessel: With a magnetic stirrer and a temperature-controlled circulator.

-

Laser Monitoring System: To detect the dissolution of the solid phase.

-

Analytical Balance: For accurate weighing of the solute and solvent.

-

Calibrated Thermometer: To monitor the temperature of the solution.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the synthetic method.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh a specific amount of 3,6-dimethylpyridazin-4-amine and transfer it to the jacketed glass vessel.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vessel.

-

Heating and Stirring: Begin stirring the mixture at a constant rate and gradually increase the temperature of the circulating bath at a controlled rate (e.g., 0.1-0.5 K/min).

-

Dissolution Monitoring: Continuously monitor the solution with the laser monitoring system. The intensity of the transmitted laser light will increase as the solid dissolves.

-

Endpoint Determination: The temperature at which the last solid particle disappears, and the laser signal stabilizes at its maximum, is recorded as the saturation temperature for that specific concentration.

-

Data Collection: Repeat this procedure for several different concentrations of the solute in the same solvent to obtain solubility data over a range of temperatures.[6][7]

Data Analysis and Modeling

The experimental solubility data (mole fraction solubility, x, at different temperatures, T) can be correlated using thermodynamic models. The modified Apelblat equation and the λh (Buchowski) equation are commonly used for this purpose.[6][7]

Modified Apelblat Equation:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data.

λh Equation:

ln[1 + (λ(1-x))/(x)] = λh(1/T - 1/Tm)

Where λ and h are model parameters, and Tm is the melting point of the solute.

These models allow for the interpolation of solubility at temperatures not experimentally measured and can provide insights into the thermodynamic properties of the dissolution process.

Expected Solubility Profile and Discussion

Based on the structure of 3,6-dimethylpyridazin-4-amine, a qualitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The -NH2 and pyridazine nitrogens can form strong hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate to High | The polar nature of these solvents can interact with the polar pyridazine ring and amine group, but the absence of a hydrogen-donating group may limit solubility compared to protic solvents. |

| Non-polar | Toluene, n-Heptane | Low | The overall polarity of 3,6-dimethylpyridazin-4-amine is likely too high for significant dissolution in non-polar solvents. The non-polar methyl groups will have some affinity, but this is likely outweighed by the polar functional groups. |

The solubility is expected to increase with rising temperature in all solvents, as dissolution is typically an endothermic process.[6][7]

Applications in Drug Development

A comprehensive understanding of the solubility of 3,6-dimethylpyridazin-4-amine in organic solvents is critical for several stages of drug development:

-

Process Chemistry: The selection of appropriate solvents for synthesis, work-up, and crystallization is guided by solubility data. This ensures high reaction yields, efficient purification, and control over the crystalline form of the final product.

-

Formulation Development: Solubility data is essential for developing various dosage forms. For oral formulations, understanding solubility in biorelevant media is crucial. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents is a key consideration.

-

Preclinical Studies: In early-stage in vitro and in vivo studies, compounds are often dissolved in organic solvents like DMSO before being diluted in aqueous media. Poor solubility can lead to precipitation and inaccurate results.[8]

Conclusion

References

-

PubChem. 3,6-Dimethylpyridazin-4-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

- Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.

-

Molecules. The Importance of Solubility for New Drug Molecules. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. The Importance of Solubility for New Drug Molecules. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

-

Wikipedia. 4-Dimethylaminopyridine. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

-

LibreTexts Chemistry. 24.2: Structure and Properties of Amines. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ucd.ie [ucd.ie]

Methodological & Application

The Strategic Application of 3,6-Dimethylpyridazin-4-amine Scaffolds via Suzuki Coupling: A Guide for Researchers

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties, characterized by the adjacent nitrogen atoms, impart specific dipole moments, hydrogen bonding capabilities, and metabolic stability to parent molecules. These features have rendered pyridazine derivatives potent agents in therapeutic areas ranging from oncology to neurodegenerative diseases. Among the vast library of pyridazine-based building blocks, 3,6-Dimethylpyridazin-4-amine stands out as a particularly versatile synthon. Its strategic functionalization allows for the exploration of chemical space around a core that is both synthetically tractable and medicinally relevant.

The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for the construction of complex molecular architectures.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3,6-Dimethylpyridazin-4-amine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with the coupling of this electron-rich heteroaromatic amine.

Mechanistic Considerations for Suzuki Coupling of Pyridazine Scaffolds

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex. For the purpose of this guide, we will consider the coupling of a boronic acid to a halogenated precursor, such as 4-Chloro-3,6-dimethylpyridazine. The electron-deficient nature of the pyridazine ring can facilitate this step.[4] The Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate.

-

Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The presence of the amine and the pyridazine nitrogens in the substrate can present unique challenges. The Lewis basicity of these nitrogen atoms can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity. Therefore, the selection of appropriate ligands is crucial to modulate the electronics and sterics of the palladium center, preventing catalyst deactivation and promoting the desired catalytic turnover.

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of 4-Chloro-3,6-dimethylpyridazine with various aryl and heteroaryl boronic acids. Optimization of specific parameters may be necessary for substrates with challenging steric or electronic properties.

Protocol 1: General Suzuki Coupling of 4-Chloro-3,6-dimethylpyridazine

This protocol is optimized for a broad range of commercially available arylboronic acids.

Materials and Reagents:

-

4-Chloro-3,6-dimethylpyridazine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-3,6-dimethylpyridazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in 1 mL of anhydrous 1,4-dioxane.

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the Schlenk flask. Then, add the pre-mixed catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times, particularly for less reactive coupling partners.

Materials and Reagents:

-

4-Chloro-3,6-dimethylpyridazine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Water, deionized

-

Microwave vial with a stir bar

Step-by-Step Procedure:

-

Reaction Setup: In a microwave vial, combine 4-Chloro-3,6-dimethylpyridazine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv).

-

Solvent Addition: Add 3 mL of anhydrous DME and 0.5 mL of deionized water to the vial.

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-45 minutes.

-

Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent is paramount for a successful Suzuki coupling. The following table summarizes common conditions used for the coupling of challenging heteroaryl chlorides, providing a basis for optimization.

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos |

| Ligand | - | SPhos | XPhos |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O |

| Temperature | 80-100 °C | 100-110 °C | Room Temp to 80 °C |

| Typical Substrates | Electron-neutral arylboronic acids | Sterically hindered arylboronic acids | Electron-rich/poor arylboronic acids |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable. |

| Insufficiently anhydrous solvent | Ensure solvents are properly dried and stored. | |

| Base is not effective | Try a stronger base such as K₃PO₄ or Cs₂CO₃. | |

| Protodeborylation of Boronic Acid | Presence of excess water or acid | Minimize water content. Ensure the base is adequately neutralizing any acidic species. |

| Prolonged reaction time at high temp | Monitor the reaction closely and stop it once the starting material is consumed. Consider lower temperatures. | |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. |

| Pd(II) species in the reaction | Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. | |

| Low Yields | Catalyst inhibition | Increase catalyst loading or use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to protect the palladium center. |

graph Troubleshooting_Workflow { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Low Conversion in Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Are solvents anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Is the base strong enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NewCatalyst [label="Use fresh catalyst or\n a pre-catalyst.", fillcolor="#F1F3F4", fontcolor="#202124"]; DrySolvent [label="Use freshly dried solvents.", fillcolor="#F1F3F4", fontcolor="#202124"]; StrongerBase [label="Switch to K₃PO₄ or Cs₂CO₃.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst; CheckCatalyst -> NewCatalyst [label="No"]; NewCatalyst -> Success; CheckCatalyst -> CheckSolvent [label="Yes"]; CheckSolvent -> DrySolvent [label="No"]; DrySolvent -> Success; CheckSolvent -> CheckBase [label="Yes"]; CheckBase -> StrongerBase [label="No"]; StrongerBase -> Success; CheckBase -> Success [label="Yes"]; }

Figure 2. A workflow for troubleshooting low conversion in Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and heteroaryl-aryl structures. The strategic application of this reaction to 3,6-dimethylpyridazin-4-amine precursors, such as 4-Chloro-3,6-dimethylpyridazine, opens up a vast chemical space for the development of novel small molecules with potential therapeutic applications. By understanding the underlying mechanism, carefully selecting reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively leverage this powerful synthetic tool. The protocols and insights provided in this application note serve as a comprehensive resource to facilitate the successful implementation of Suzuki coupling reactions in the synthesis of novel pyridazine derivatives.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lillo, V., F. F. Huerta, and G. C. Fu. (2007). Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides Using a Tripodal Phosphine Ligand. Organic Letters 9(11), 2151-2154. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Chemler, S. R., D. Trauner, and S. J. Danishefsky. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition 40(24), 4544-4568. [Link]

-

Kotha, S., K. Lahiri, and D. Kashinath. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron 58(48), 9633-9695. [Link]

-

Maes, B. U. W., G. L. F. Lemière, R. A. Dommisse, K. Augustyns, and A. Haemers. (2000). A new approach towards the synthesis of 3-amino-6-(hetero)arylpyridazines based on palladium catalyzed cross-coupling reactions. Tetrahedron, 56(12), 1777-1781. [Link]

-

Billingsley, K. L., K. W. Anderson, and S. L. Buchwald. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

-

Al-Zoubi, R. M., M. D. Marion, and D. R. J. Marion. (2011). Palladium-Catalyzed Cross-Coupling Reactions: A Review of the Recent Literature. Current Organic Chemistry 15(18), 3239-3264. [Link]

-

Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

-

Adonin, N. Y., V. V. Belyaev, and V. V. Parmon. (2012). Suzuki-Miyaura Cross-Coupling in Biphasic Systems. Kinetics and Catalysis 53(1), 1-19. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Role of the Precatalyst in Suzuki−Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(8), 2058–2060. [Link]

-

Thomas, A. A., and S. E. Denmark. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science 352(6283), 329-332. [Link]

-

Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

-

Zhang, W., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry, 79(9), 3946-3954. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

YouTube. (2024, March 22). Suzuki Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 26, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

-

Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved January 26, 2026, from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 26, 2026, from [Link]

-

YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved January 26, 2026, from [Link]

Sources

- 1. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application of Pyridazines in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazine Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. Among the heterocyclic scaffolds that have proven their merit, the pyridazine ring system has emerged as a "privileged structure."[1] This six-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an invaluable tool in the design of next-generation kinase inhibitors.[2][3]

The strategic incorporation of a pyridazine core can significantly influence a molecule's biological activity and pharmacokinetic profile. The two nitrogen atoms are capable of forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[4] Furthermore, the pyridazine moiety often serves as a bioisostere for other aromatic systems like phenyl, pyridine, pyrimidine, and pyrazine rings, allowing for fine-tuning of properties such as solubility and metabolic stability.[1] Its inherent polarity can enhance aqueous solubility, a desirable trait for drug candidates.[1] This guide provides an in-depth overview of the application of pyridazines in the synthesis of kinase inhibitors, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

Key Advantages of the Pyridazine Scaffold in Kinase Inhibitor Design:

-

Hydrogen Bonding Capability: The adjacent nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with the kinase hinge region.[4][5]

-

Bioisosteric Replacement: Serves as a versatile substitute for other aromatic rings, enabling modulation of physicochemical and pharmacokinetic properties.[1]

-

Improved Solubility: The polar nature of the pyridazine ring can enhance the aqueous solubility of the inhibitor.[1]

-

Structural Rigidity and Planarity: The planar structure of the pyridazine ring can help in orienting substituents for optimal interaction with the target kinase.[1]

-

Synthetic Tractability: A variety of synthetic methods are available for the construction and functionalization of the pyridazine core.[4][6]

Case Study 1: Pyridazine-Based Inhibitors of Activin-Receptor-Like Kinase 5 (ALK5)

The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[7] Activin-receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor, is a key mediator of this pathway, making it an attractive therapeutic target.[7] Several potent and selective ALK5 inhibitors featuring a pyridazine core have been developed.[8]

Mechanism of Action and Binding Mode

Pyridazine-based ALK5 inhibitors typically function as ATP-competitive inhibitors. The pyridazine scaffold orients the molecule within the ATP-binding pocket, with the nitrogen atoms often forming hydrogen bonds with the hinge region residues. For instance, in many ALK5 inhibitors, the pyridazine core facilitates interactions that mimic the adenine portion of ATP.[7][9]

Signaling Pathway of TGF-β/ALK5

Caption: TGF-β signaling pathway and the inhibitory action of pyridazine-based ALK5 inhibitors.

Synthetic Protocol: Synthesis of a 4,6-Disubstituted Pyridazine-Based ALK5 Inhibitor

This protocol is a representative example based on methodologies reported in the literature for the synthesis of pyridazine-based ALK5 inhibitors.[2][7]

Experimental Workflow

Caption: General synthetic workflow for a disubstituted pyridazine ALK5 inhibitor.

Step 1: Suzuki-Miyaura Coupling to Synthesize 3-chloro-5-(5-chloro-2-fluorophenyl)pyridazine (Intermediate 1)

-

Reagents and Materials:

-

3,5-dichloropyridazine

-

(5-chloro-2-fluorophenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon atmosphere

-

-

Procedure: a. To a flame-dried round-bottom flask, add 3,5-dichloropyridazine (1.0 eq), (5-chloro-2-fluorophenyl)boronic acid (1.1 eq), and Na₂CO₃ (2.0 eq). b. Evacuate and backfill the flask with nitrogen or argon three times. c. Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). d. Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes. e. Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture. f. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. g. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Filter and concentrate the organic layer under reduced pressure. j. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product

-

Reagents and Materials:

-

Intermediate 1 (from Step 1)

-

A desired amine (e.g., 4-aminopyridine derivative)

-

Diisopropylethylamine (DIPEA) or another suitable base

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Nitrogen or Argon atmosphere

-

-

Procedure: a. To a sealed tube or microwave vial, add Intermediate 1 (1.0 eq), the desired amine (1.2 eq), and a suitable base like DIPEA (2.0-3.0 eq). b. Add NMP or DMSO as the solvent. c. Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours (or using microwave irradiation at a similar temperature for 1-2 hours). Monitor the reaction by TLC or LC-MS. d. After completion, cool the reaction to room temperature and pour it into water. e. Extract the aqueous layer with ethyl acetate or dichloromethane. f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. g. Filter and concentrate the organic layer under reduced pressure. h. Purify the crude product by column chromatography or preparative HPLC to obtain the final pyridazine-based ALK5 inhibitor.

Case Study 2: Deucravacitinib - A Pyridazine-Containing Allosteric TYK2 Inhibitor

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[10][11] It is approved for the treatment of moderate-to-severe plaque psoriasis.[12] The pyridazine core in deucravacitinib is crucial for its unique mechanism of action and high selectivity.

Mechanism of Action and Allosteric Inhibition

Unlike most kinase inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[10][13] This allosteric binding locks the JH1 and JH2 domains into an inactive conformation, preventing kinase activation.[10] This novel mechanism is responsible for its high selectivity for TYK2 over other JAK family members, potentially leading to an improved safety profile.[3][10] The deuterated methyl amide group on the pyridazine ring enhances its binding to a specific pocket in the TYK2 JH2 domain.[11]

TYK2 Signaling and Deucravacitinib's Allosteric Inhibition

Caption: TYK2 signaling pathway and the allosteric inhibition by deucravacitinib.

Synthetic Protocol: Key Steps in the Commercial Synthesis of Deucravacitinib

The commercial synthesis of deucravacitinib has been optimized for efficiency and scalability.[14] The following outlines key transformations.[14][15][16]

Experimental Workflow for Deucravacitinib Synthesis

Caption: Simplified workflow for the synthesis of Deucravacitinib.

Key Synthetic Transformations:

-

Formation of the Deuterated Amide: A crucial step involves the amidation of a pyridazine carboxylic acid derivative with deuterated methylamine. This is often achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.[15][16]

-

Palladium-Catalyzed C-N Coupling: A key bond formation is the palladium-catalyzed cross-coupling reaction between a chloropyridazine intermediate and an aniline derivative. Optimized conditions for this step are critical for high yield and purity. A "dual-base" system has been reported to be effective.[14]

-

Final Amidation: The final step typically involves the coupling of the pyridazine amine with cyclopropanecarboxylic acid to form the cyclopropyl amide moiety.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine-based kinase inhibitors is highly dependent on the substitution pattern around the core.

| Target Kinase | Position on Pyridazine Ring | Substituent Effects on Activity | Reference(s) |

| ALK5 | C4 and C6 | Disubstitution is common. Aromatic or heteroaromatic groups at C6 often interact with the hinge region. Substituents at C4 can be modified to improve solubility and pharmacokinetic properties. | [7][8] |

| TYK2 (Allosteric) | C3, C4, C6 | The C3-carboxamide is critical for interaction within the JH2 domain. The C6-amide provides an important interaction point. The C4-amino linkage connects to the rest of the molecule. | [10][17] |

| CDK2 | C3, C4, C5, C6 | Varies with the specific scaffold (e.g., pyrazolopyridazine). Aromatic substituents at C4 and C5 can influence potency. Amino groups at C3 can act as hydrogen bond donors. | [18][19] |

Troubleshooting Common Synthetic Challenges

Challenge 1: Low Yields in Suzuki-Miyaura Coupling

-

Possible Cause: Incomplete oxidative addition to the electron-deficient pyridazine ring or catalyst deactivation.

-

Solutions:

-

Ligand Choice: Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition.

-

Catalyst: Ensure the palladium catalyst is fresh and active. Pd(dppf)Cl₂ is a common choice, but others may be more effective for specific substrates.

-

Base: The choice and quality of the base are critical. Finely ground K₃PO₄ or Cs₂CO₃ are often effective. For anhydrous reactions with K₃PO₄, the addition of a small amount of water (e.g., 5 equivalents) can be beneficial.[20]

-

Solvent: Ensure solvents are anhydrous and degassed to prevent side reactions.

-

Challenge 2: Homo-coupling of Boronic Acids

-

Possible Cause: The rate of transmetalation is slow compared to the homo-coupling of the boronic acid.

-

Solutions:

-

Reaction Temperature: Lowering the reaction temperature can sometimes disfavor homo-coupling.

-

Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents).

-

Slow Addition: Add the boronic acid slowly to the reaction mixture.

-

Catalyst System: Experiment with different palladium catalysts and ligands.[21]

-

Challenge 3: Difficult Purification

-

Possible Cause: The polarity of the pyridazine-containing compounds can lead to tailing on silica gel chromatography.

-

Solutions:

-

Solvent System: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.

-

Alternative Chromatography: Consider using alumina or reverse-phase chromatography.

-

Crystallization: If the product is a solid, crystallization is an excellent purification method.

-

Conclusion

The pyridazine scaffold has firmly established its place as a cornerstone in the design and synthesis of innovative kinase inhibitors. Its unique electronic and structural features provide a versatile platform for developing potent and selective modulators of kinase activity, as exemplified by the clinical success of deucravacitinib. A thorough understanding of the synthetic methodologies, structure-activity relationships, and potential challenges associated with pyridazine chemistry is essential for researchers aiming to harness the full potential of this remarkable heterocycle in the quest for new therapeutics.

References

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00374]

- Pyridazines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/news/news-detail/118]

- Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Journal of Medicinal Chemistry. [URL: not available]

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00374]

- The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00207h]

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.4c00374]

- Method for synthesizing deucravacitinib. Google Patents. [URL: https://patents.google.

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296336/]

- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago Knowledge. [URL: https://knowledge.uchicago.edu/record/3074]

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39121679/]

- Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1999-4923/15/11/2561]

- Synthesis and Characterization of Unique Pyridazines. Liberty University. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1999&context=honors]

- CRYSTAL STRUCTURE OF TYROSINE KINASE 2 JH2 (PSEUDO KINASE DOMAIN) COMPLEXED WITH COMPOUND-11 AKA 6-CYCLOPROPANEAMIDO-4-{[2-METHOXY-3-(1-METHYL-1H-1,2,4-TRI AZOL-3-YL)PHENYL]AMINO}-N-(?H?)METHYLPYRIDAZINE-3-CARBOXAMIDE. RCSB PDB. [URL: https://www.rcsb.org/structure/6NZP]

- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. [URL: https://www.researchgate.net/publication/369796014_Bridging_the_pyridine-pyridazine_synthesis_gap_by_skeletal_editing]

- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278489/]

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05230a]

- Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00451]

- Deucravacitinib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/134821691]

- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [URL: https://www.researchgate.net/publication/328965935_Synthesis_of_Pyridazine_Derivatives_by_Suzuki-Miyaura_Cross-Coupling_Reaction_and_Evaluation_of_Their_Optical_and_Electronic_Properties_through_Experimental_and_Theoretical_Studies]

- Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ogz0s7/diagnosing_issues_with_a_failed_suzuki_coupling/]

- Processes for the preparation of deucravacitinib. Google Patents. [URL: https://patents.google.

-